

4-chloro-N,N-dimethylbutanamide CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-chloro-N,N-dimethylbutanamide

Cat. No.: B1360136

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An In-Depth Technical Guide to **4-chloro-N,N-dimethylbutanamide**: Synthesis, Properties, and Applications

Introduction

4-chloro-N,N-dimethylbutanamide, a versatile chemical intermediate, holds significant value in various sectors of chemical research and industry. Its bifunctional nature, featuring a reactive terminal chloro group and a stable amide moiety, makes it a strategic building block in the synthesis of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and analytical characterization. As a key intermediate, its utility spans from pharmaceutical development, where it serves in the creation of novel therapeutic agents, to agrochemical formulation and material science.^{[1][2]} The stability and reactivity of this compound are appreciated by researchers for facilitating the synthesis of complex molecules, often leading to improved reaction yields and reduced synthesis times.^[1]

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. **4-chloro-N,N-dimethylbutanamide** is identified by the CAS Number 22813-58-7.^{[1][3][4][5][6]} Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	22813-58-7	[1] [3] [5]
IUPAC Name	4-chloro-N,N-dimethylbutanamide	[4] [5]
Synonyms	N,N-Dimethyl-4-chlorobutanamide, 4-Chloro-N,N-dimethylbutyramide	[1] [5] [7]
Molecular Formula	C ₆ H ₁₂ ClNO	[1] [3] [5] [8]
Molecular Weight	149.62 g/mol	[1] [3] [5] [8]
Appearance	Light yellow liquid	[1]
Purity	≥ 97% (by GC, typical)	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source(s)
Monoisotopic Mass	149.0607417 Da	[5]
XLogP	0.6	[5] [9]
SMILES	CN(C)C(=O)CCCCI	[5] [8] [9]
InChIKey	FYVXMHXMWHEEHI-UHFFFAOYSA-N	[5] [8] [9]

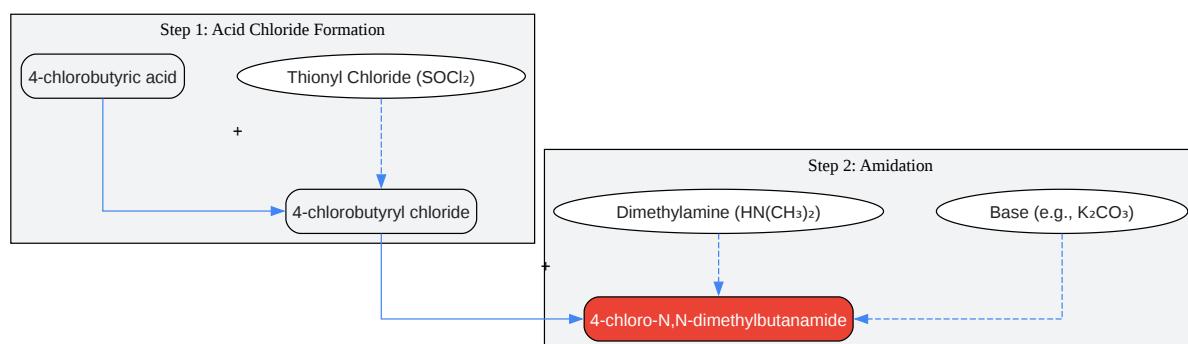
Synthesis and Reaction Mechanisms

The synthesis of **4-chloro-N,N-dimethylbutanamide** typically follows established principles of amide formation. The most common strategies involve the reaction of a carboxylic acid derivative with dimethylamine.[\[2\]](#) The choice of starting material—the carboxylic acid or its more reactive acid chloride—dictates the reaction conditions.

Synthetic Pathway Overview

The primary route involves the conversion of a 4-chlorobutyric acid derivative into the corresponding amide. Using the acid chloride is often preferred as it is more reactive, leading to higher yields and faster reaction times.[2]

- Acid Chloride Formation: 4-chlorobutyric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride, to form the highly reactive 4-chlorobutyryl chloride. This step is crucial as the hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride of the acyl chloride is an excellent leaving group.
- Amidation: The resulting 4-chlorobutyryl chloride is then reacted with dimethylamine in the presence of a base. The dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[10]



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Caption: General synthetic workflow for **4-chloro-N,N-dimethylbutanamide**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for analogous amide synthesis.[\[2\]](#)[\[10\]](#)

Objective: To synthesize **4-chloro-N,N-dimethylbutanamide** from 4-chlorobutyryl chloride and dimethylamine.

Materials:

- 4-chlorobutyryl chloride
- Dimethylamine (2.0 M solution in THF)
- Triethylamine (Et_3N) or Potassium Carbonate (K_2CO_3)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, addition funnel, magnetic stirrer, ice bath

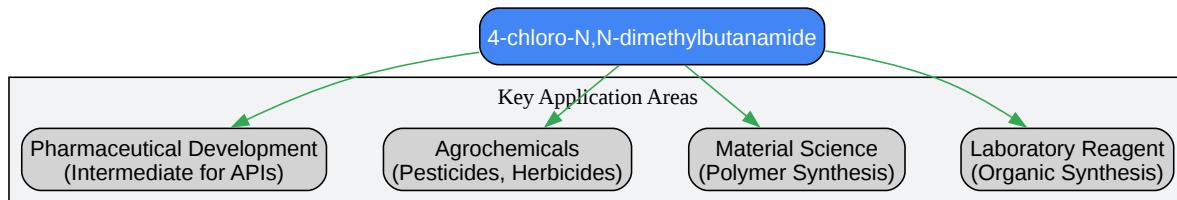
Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-chlorobutyryl chloride (1 equivalent) dissolved in anhydrous DCM (50 mL). Cool the flask to 0 °C in an ice bath.
- Addition of Amine: In a separate flask, mix dimethylamine solution (1.1 equivalents) with triethylamine (1.2 equivalents) in anhydrous DCM (30 mL).
- Nucleophilic Acyl Substitution: Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 4-chlorobutyryl chloride over 30 minutes, maintaining the temperature at 0 °C. The triethylamine serves as an acid scavenger to neutralize the HCl formed during the reaction.

- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
- Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO_3 solution, 50 mL of water, and 50 mL of brine. The bicarbonate wash removes any unreacted acid chloride and residual HCl.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product, a light yellow liquid, can be purified by vacuum distillation or column chromatography if necessary to achieve >97% purity.

Applications in Research and Development

The unique structure of **4-chloro-N,N-dimethylbutanamide** makes it a valuable building block in several high-value chemical industries.[\[1\]](#)



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Caption: Key application areas for **4-chloro-N,N-dimethylbutanamide**.

- Pharmaceutical Development: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[\[1\]](#) The alkyl chloride handle allows for nucleophilic substitution reactions to introduce a wide range of functional groups, while the

dimethylamide group can influence solubility and metabolic stability. This makes it particularly useful for creating drugs that target specific biological pathways.^{[1][2]} The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs on the market.^[11]

- Agrochemicals: In the agricultural sector, it is used to formulate effective pesticides and herbicides.^[1] The molecular framework can be elaborated to produce compounds that exhibit desired biocidal activity, contributing to improved crop yields.^[1]
- Material Science: Researchers are exploring its use in the development of advanced materials, such as specialty polymers.^[1] The bifunctional nature allows it to potentially act as a monomer or a functionalizing agent to impart specific thermal or mechanical properties to polymers.^{[1][2]}
- Laboratory Reagent: Beyond specific industries, it serves as a versatile reagent in organic synthesis, enabling various chemical transformations essential for academic and industrial research.^[1]

Analytical Characterization

Confirming the identity and purity of synthesized **4-chloro-N,N-dimethylbutanamide** is critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Table 3: Predicted Spectroscopic Data for Structural Confirmation

Technique	Expected Features
¹ H NMR	$\delta \sim 3.6$ ppm (t, 2H): Triplet for -CH ₂ -Cl protons, coupled to adjacent CH ₂ . $\delta \sim 2.9\text{--}3.0$ ppm (s, 6H): Two singlets for the non-equivalent N-(CH ₃) ₂ methyl groups due to restricted rotation around the C-N amide bond. $\delta \sim 2.4$ ppm (t, 2H): Triplet for -C(=O)-CH ₂ - protons, coupled to adjacent CH ₂ . $\delta \sim 2.1$ ppm (quint, 2H): Quintet for the central -CH ₂ - protons, coupled to both adjacent CH ₂ groups.
¹³ C NMR	$\delta \sim 172$ ppm: Carbonyl carbon (C=O). $\delta \sim 45$ ppm: Chlorinated methylene carbon (-CH ₂ -Cl). $\delta \sim 37$ ppm & 35 ppm: Non-equivalent N-methyl carbons (-N(CH ₃) ₂). $\delta \sim 31$ ppm: Methylene carbon alpha to carbonyl (-C(=O)-CH ₂ -). $\delta \sim 25$ ppm: Central methylene carbon (-CH ₂ -).
FT-IR	$\sim 1640\text{ cm}^{-1}$: Strong C=O stretch (amide). $\sim 2940\text{ cm}^{-1}$: C-H alkane stretches. $\sim 730\text{ cm}^{-1}$: C-Cl stretch.
Mass Spec (EI)	m/z 149/151: Molecular ion peaks (M ⁺ , M ⁺⁺²) in a ~3:1 ratio, characteristic of a single chlorine atom. m/z 72: Fragment from McLafferty rearrangement or cleavage, [CH ₂ =C(OH)N(CH ₃) ₂] ⁺ . m/z 44: Fragment corresponding to [C(=O)N(CH ₃) ₂] ⁺ .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **4-chloro-N,N-dimethylbutanamide**. A reverse-phase (RP) method using a C18 column is effective.^[7]

- Mobile Phase: A typical mobile phase consists of an acetonitrile and water gradient, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry

compatibility.[7]

- Detection: UV detection is suitable, although not highly sensitive for this chromophore. Mass spectrometry (LC-MS) provides greater sensitivity and mass confirmation.

Safety, Handling, and Storage

Proper handling of **4-chloro-N,N-dimethylbutanamide** is essential due to its potential hazards.

5.1. Hazard Identification

According to GHS classifications, this compound presents several hazards:[5]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.
- H319: Causes serious eye irritation.
- H315: May cause skin irritation.
- H335: May cause respiratory irritation.

5.2. Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13]
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14]
- Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[13]
- In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[12]

5.3. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
- Recommended storage temperature is between 0-8 °C for long-term stability.[1]

Conclusion

4-chloro-N,N-dimethylbutanamide is a valuable and versatile chemical intermediate with a well-defined property profile and established utility. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with stringent adherence to safety protocols, enables researchers and developers to effectively leverage this compound in creating next-generation chemical products.

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- To cite this document: BenchChem. [4-chloro-N,N-dimethylbutanamide CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360136#4-chloro-n-n-dimethylbutanamide-cas-number-and-properties>]

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